3-benzyl-5-phenyl-1H-pyrazole
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Overview
Description
3-Benzyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a benzyl group at the 3-position and a phenyl group at the 5-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with benzylideneacetone under acidic conditions to form the desired pyrazole . The reaction is usually carried out in the presence of a catalyst such as iodine, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazoles with various functional groups .
Scientific Research Applications
3-Benzyl-5-phenyl-1H-pyrazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-methyl-1H-pyrazole
- 3-Phenyl-5-methyl-1H-pyrazole
- 3-Benzyl-5-(4-fluorophenyl)-1H-pyrazole
Uniqueness
3-Benzyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its stability and reactivity compared to other pyrazole derivatives .
Properties
CAS No. |
21917-99-7 |
---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18) |
InChI Key |
ZLVBMDHJLBYKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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